Cas no 26276-97-1 (1,2-Isopropylidene-D,L-myo-inositol)

1,2-Isopropylidene-D,L-myo-inositol is a protected derivative of myo-inositol, featuring an isopropylidene group at the 1,2-positions. This modification enhances stability and selectivity in synthetic applications, making it a valuable intermediate in organic and medicinal chemistry. The compound is particularly useful in glycosylation reactions, nucleoside synthesis, and the preparation of inositol phosphates due to its ability to mask hydroxyl groups while leaving other positions available for functionalization. Its chiral structure allows for stereospecific transformations, facilitating the synthesis of complex bioactive molecules. The product is characterized by high purity and consistent performance, ensuring reliability in research and industrial processes.
1,2-Isopropylidene-D,L-myo-inositol structure
26276-97-1 structure
Product Name:1,2-Isopropylidene-D,L-myo-inositol
CAS No:26276-97-1
MF:C9H16O6
MW:220.219743728638
CID:242622
PubChem ID:10976970
Update Time:2025-06-09

1,2-Isopropylidene-D,L-myo-inositol Chemical and Physical Properties

Names and Identifiers

    • myo-Inositol,1,2-O-(1-methylethylidene)-
    • 1,2-Isopropylidene D,L-myo-Inositol
    • (3aR,4S,5R,6R,7S,7aS)-2,2-dimethyl-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxole-4,5,6,7-tetrol
    • 1,2-O-ISOPROPYLIDENE-MYO-INOSITOL
    • (3aS,4S,5R,6R,7S,7aR)-2,2-dimethyl-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxole-4,5,6,7-tetrol
    • 1,2-Isopropylidene-D,L-myo-inositol
    • 26276-97-1
    • (3AR,4S,5R,6R,7S,7aS)-2,2-dimethylhexahydrobenzo[d][1,3]dioxole-4,5,6,7-tetraol
    • CS-0450273
    • (3aR,4S,5R,6R,7S,7aS)-2,2-dimethyl-hexahydro-2H-1,3-benzodioxole-4,5,6,7-tetrol
    • DTXSID40450489
    • SCHEMBL2951506
    • (3aS, 4S, 5R, 6R, 7S, 7aR)-2, 2-dimethyl-3a, 4, 5, 6, 7, 7a-hexahydro-1, 3-benzodioxole-4, 5, 6, 7-tetrol
    • Inchi: 1S/C9H16O6/c1-9(2)14-7-5(12)3(10)4(11)6(13)8(7)15-9/h3-8,10-13H,1-2H3/t3-,4-,5+,6+,7-,8+/m1/s1
    • InChI Key: RUICEADCEITZAL-XGDQQJSASA-N
    • SMILES: O1C(C)(C)O[C@H]2[C@H]([C@@H]([C@H]([C@@H]([C@@H]12)O)O)O)O

Computed Properties

  • Exact Mass: 220.09500
  • Monoisotopic Mass: 220.09468823g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 0
  • Complexity: 231
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 6
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2.1
  • Topological Polar Surface Area: 99.4Ų

Experimental Properties

  • Melting Point: 172-174°C (dec.)
  • Solubility: Methanol (Very Slightly, Sonicated), Water (Slightly)
  • PSA: 99.38000
  • LogP: -2.03630

1,2-Isopropylidene-D,L-myo-inositol Security Information

  • Storage Condition:Refrigerator

1,2-Isopropylidene-D,L-myo-inositol Pricemore >>

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